Dioleoyl phosphatidylglycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

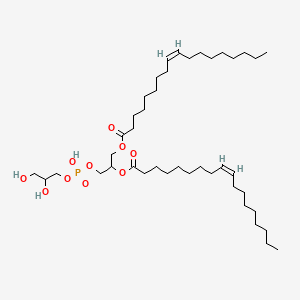

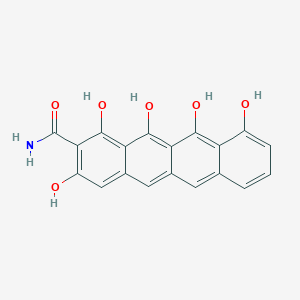

Dioleoyl phosphatidylglycerol is a phosphatidylglycerol in which the phosphatidyl acyl groups are both oleoyl.

Aplicaciones Científicas De Investigación

Activation of Protein Kinase C

Dioleoyl phosphatidylglycerol (DOPG) demonstrates a capacity to activate protein kinase C (PKC) in endothelial cells. This activation is distinct from diacylglycerol (DAG)-mediated PKC activation and does not significantly alter the binding of phorbol dibutyrate to PKC, suggesting a unique pathway of activation (Stasek, Natarajan, & Garcia, 1993).

Respiratory Distress Syndrome Treatment

In a neonatal piglet model of acute respiratory distress syndrome, 18:1/18:1-Dioleoyl-phosphatidylglycerol (DOPG) added to a surfactant preparation showed improved lung function. This effect is attributed to improved surfactant function, reduced secretory phospholipase A2 secretion, inhibition of macrophage migration, reduced alveolar epithelial apoptosis, and suppression of amphiregulin and TGF-β1 expression, which are prerequisites for fibrous lung repair (Preuss et al., 2014).

Endosomal Lipid Research

Research on the endosomal lipid bis(monoacylglycero)phosphate (BMP) and its comparison with dioleoyl phosphatidylglycerol (DOPG) provides insights into their effects on the thermotropic behavior of lipid membranes. Both BMP and DOPG induce a lowering in the main phase transition temperature of lipid membranes, but exhibit different effects on the disorder within lipid phases (Frederick et al., 2010).

Photosynthesis in Cyanobacteria

Phosphatidylglycerol (PG) plays a crucial role in the photosynthetic membranes of cyanobacteria. Studies on a Synechococcus sp. PCC 7942 mutant revealed that PG depletion resulted in arrested cell growth, suppressed O2 evolving activity, and modified chlorophyll fluorescence induction curves. This highlights the importance of PG, including DOPG, in the structural and functional integrity of photosynthetic machinery (Bogos et al., 2009).

Biophysical Regulation of Lipid Membranes

The monolayer spontaneous curvature of DOPG plays a significant role in the regulation and determination of membrane elasticity. The study demonstrates how divalent cations, such as NaCl and MgCl2, influence the spontaneous curvature of DOPG, indicating its importance in lipid membrane stability and function (Alley et al., 2008).

Propiedades

Fórmula molecular |

C42H79O10P |

|---|---|

Peso molecular |

775 g/mol |

Nombre IUPAC |

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18- |

Clave InChI |

DSNRWDQKZIEDDB-CLFAGFIQSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Sinónimos |

1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol) 1,2-dioleoyl-sn-glycero-3-phosphoglycerol 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer 1,2-dioleoylphosphatidylglycerol di-C18-1(C)-PG DOPG |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253038.png)

![1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone](/img/structure/B1253042.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-[(2-nitro-3-thiophenyl)thio]acetamide](/img/structure/B1253047.png)

![2-(7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetonitrile](/img/structure/B1253060.png)

![Bicyclo[2.2.1]hept-1-ene](/img/structure/B1253063.png)